molecular formula C7H9ClN4O2 B1397845 Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate CAS No. 1073488-86-4

Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate

Cat. No.: B1397845
CAS No.: 1073488-86-4
M. Wt: 216.62 g/mol
InChI Key: QDRNORRKAVFHOB-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate is a heterocyclic compound that features a pyridazine ring substituted with a chloro group, a hydrazinyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate typically involves the reaction of 6-chloro-3-hydrazinylpyridazine-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. Additionally, the chloro group can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials .

Properties

IUPAC Name

ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4O2/c1-2-14-7(13)4-3-5(8)11-12-6(4)10-9/h3H,2,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRNORRKAVFHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate
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Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate
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